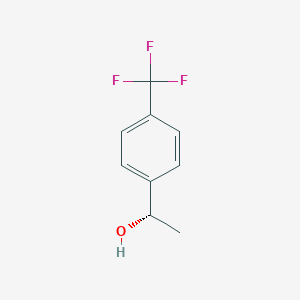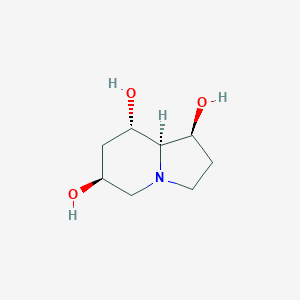
(S)-2-((S)-2-((((9H-芴-9-基)甲氧羰基)氨基)-3-苯基丙酰胺)-3-苯基丙酸
描述
(S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid is a useful research compound. Its molecular formula is C33H30N2O5 and its molecular weight is 534.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antimicrobial Hydrogels
Fmoc-Phe-Phe-OH has been utilized in the development of antimicrobial hydrogels . These hydrogels are designed to combat bacterial infections and offer a promising alternative in the face of growing antimicrobial resistance (AMR). The dipeptide serves as a scaffold for encapsulating photosensitizers like porphyrins, enhancing their antimicrobial efficacy .
Nanomedicine and Drug Delivery
The self-assembling nature of Fmoc-Phe-Phe-OH makes it an ideal candidate for nanomedicine applications , particularly in drug delivery systems. Its ability to form nanostructures and hydrogels can be harnessed to create new therapeutic paradigms, offering targeted delivery of drugs to specific sites within the body .
Peptide Library Synthesis
This compound plays a crucial role in the synthesis of peptide libraries , which are essential in drug discovery and development. Peptide libraries allow for the screening of a vast number of peptides to identify potential therapeutic candidates .
Biomaterials Development
Due to its biocompatibility and self-assembly properties, Fmoc-Phe-Phe-OH is used in the creation of biomaterials . These materials have applications in tissue engineering and regenerative medicine, providing a matrix for cell growth and tissue formation .
Peptide Synthesis
Fmoc-Phe-Phe-OH is a cornerstone in peptide synthesis , particularly in solid-phase peptide synthesis (SPPS). It enables the efficient assembly of complex peptides, including cyclic and modified variants, which are significant for both research and therapeutic development .
Antimicrobial Photodynamic Inactivation
The encapsulation of porphyrins within peptide hydrogels containing Fmoc-Phe-Phe-OH has been explored for antimicrobial photodynamic inactivation . This application involves using light-activated compounds to inactivate bacteria and other microorganisms, providing an alternative treatment method for infections .
作用机制
Fmoc-Phe-Phe-OH, also known as (S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid or (2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]-3-phenylpropanoic acid, is a compound of interest in the field of peptide synthesis and nanomedicine .
Target of Action
The primary targets of Fmoc-Phe-Phe-OH are bacterial cells, specifically Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli . The compound has demonstrated antimicrobial efficiency against these strains .
Mode of Action
Fmoc-Phe-Phe-OH is a self-assembling dipeptide that forms hydrogels at physiological pH . It acts as a scaffold for the encapsulation of porphyrins, which are compounds with antimicrobial properties, especially after irradiation . The hydrogels serve as delivery vehicles for these photosensitizers .
Biochemical Pathways
The compound’s antimicrobial action is linked to the photodynamic inactivation of bacteria and other microorganisms . The encapsulated porphyrins, when irradiated, exhibit antimicrobial properties that disrupt the normal functioning of the bacterial cells .
Pharmacokinetics
It’s known that the compound forms hydrogels, which are known for their biocompatibility and potential in drug delivery systems . The hydrogel’s structural and mechanical properties, as well as its in vitro degradation properties, have been evaluated .
Result of Action
The result of Fmoc-Phe-Phe-OH’s action is the disruption of bacterial cells, leading to their inactivation . The compound has shown antimicrobial efficiency against both Staphylococcus aureus and Escherichia coli .
Action Environment
The action of Fmoc-Phe-Phe-OH is influenced by environmental factors such as pH. The compound forms hydrogels at physiological pH . Additionally, the antimicrobial action of the encapsulated porphyrins is enhanced by irradiation .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N2O5/c36-31(34-30(32(37)38)20-23-13-5-2-6-14-23)29(19-22-11-3-1-4-12-22)35-33(39)40-21-28-26-17-9-7-15-24(26)25-16-8-10-18-27(25)28/h1-18,28-30H,19-21H2,(H,34,36)(H,35,39)(H,37,38)/t29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPTXQVSHOISSL-KYJUHHDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50460392 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84889-09-8 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84889-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of Fmoc-Phe-Phe-OH contribute to its hydrogel-forming ability?
A1: Fmoc-Phe-Phe-OH self-assembles into a fibrous network through a combination of non-covalent interactions. The fluorenyl rings facilitate π-π stacking interactions, while the peptide backbone contributes to hydrogen bonding. [, , ] This interplay of forces drives the formation of stable hydrogels.
Q2: What influences the properties of these hydrogels?
A2: Research has shown that the specific amino acid sequence plays a crucial role in determining the hydrogel's final properties. For instance, incorporating different Fmoc-amino acids within the Fmoc-Phe-Phe-OH hydrogel network can significantly impact its viscoelasticity and chemical functionality. [] Additionally, the choice of aromatic protecting groups (like naphthalene or benzyloxycarbonyl) directly impacts the fiber dimensions and overall structure of the self-assembled material. []
Q3: What are the potential biomedical applications of Fmoc-Phe-Phe-OH based hydrogels?
A3: These hydrogels show promise as 3D cell culture scaffolds. Studies have demonstrated successful growth and proliferation of various cell types, including bovine chondrocytes, mouse 3T3 fibroblasts, and human dermal fibroblasts, within these matrices. [, ] The tunability of these gels makes them particularly attractive for tailoring to specific cell types and applications. [] Additionally, research demonstrates their potential as drug delivery systems by successfully encapsulating the anticancer drug doxorubicin within Fmoc-Phe-Phe-OH nanogels. []
Q4: Can Fmoc-Phe-Phe-OH based hydrogels be utilized for detecting Mycobacterium tuberculosis?
A4: Yes, a novel hydrogel culture method incorporating Fmoc-Phe-Phe-OH has shown potential for early detection of Mycobacterium tuberculosis. This method combines the advantages of both solid and liquid culture systems, demonstrating faster detection compared to traditional liquid culture. []
Q5: Are there any known limitations of Fmoc-Phe-Phe-OH hydrogels?
A5: While promising, further research is needed to fully understand the long-term stability, degradation profiles, and potential toxicity of these hydrogels, especially for in vivo applications. Exploring alternative gelation methods and optimizing formulation strategies for specific applications will be crucial for advancing their clinical translation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



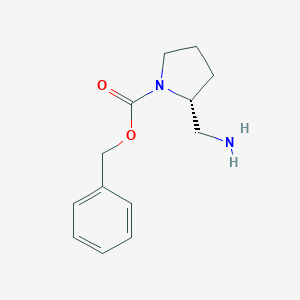
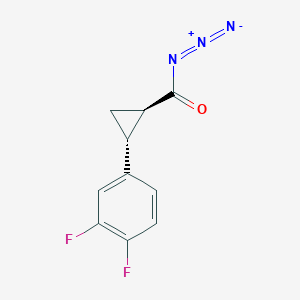
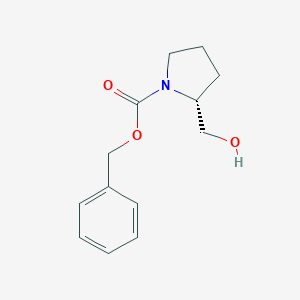
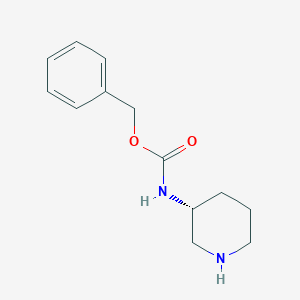
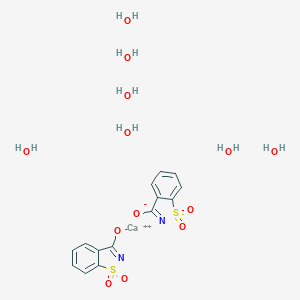

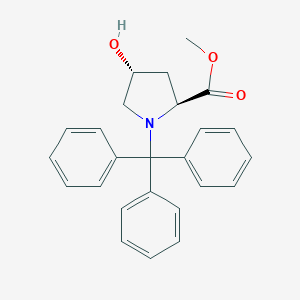
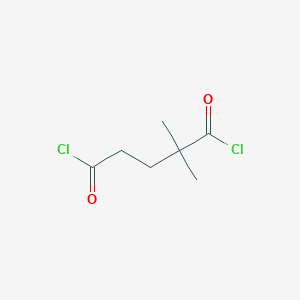
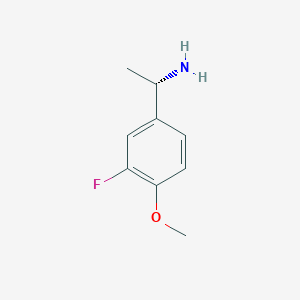
![1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde](/img/structure/B152410.png)

